Cas no 887255-16-5 (LQVTDSGLYRCVIYHPP)

LQVTDSGLYRCVIYHPP structure
Productnaam:LQVTDSGLYRCVIYHPP
LQVTDSGLYRCVIYHPP Chemische en fysische eigenschappen
Naam en identificatie
-
- L-Proline, L-leucyl-L-glutaminyl-L-valyl-L-threonyl-L-α-aspartyl-L-serylglycyl-L-leucyl-L-tyrosyl-L-arginyl-L-cysteinyl-L-valyl-L-isoleucyl-L-tyrosyl-L-histidyl-L-prolyl-
- LP17 TREM-1 inhibitory peptide
- LQVTDSGLYRCVIYHPP
- 887255-16-5
-
- Inchi: 1S/C89H137N23O25S/c1-12-47(10)71(84(132)102-59(35-50-21-25-53(116)26-22-50)79(127)104-61(36-51-38-94-42-97-51)86(134)111-30-14-17-64(111)87(135)112-31-15-18-65(112)88(136)137)109-82(130)69(45(6)7)108-81(129)63(41-138)106-75(123)55(16-13-29-95-89(92)93)100-78(126)58(34-49-19-23-52(115)24-20-49)101-77(125)57(33-44(4)5)98-67(118)39-96-74(122)62(40-113)105-80(128)60(37-68(119)120)103-85(133)72(48(11)114)110-83(131)70(46(8)9)107-76(124)56(27-28-66(91)117)99-73(121)54(90)32-43(2)3/h19-26,38,42-48,54-65,69-72,113-116,138H,12-18,27-37,39-41,90H2,1-11H3,(H2,91,117)(H,94,97)(H,96,122)(H,98,118)(H,99,121)(H,100,126)(H,101,125)(H,102,132)(H,103,133)(H,104,127)(H,105,128)(H,106,123)(H,107,124)(H,108,129)(H,109,130)(H,110,131)(H,119,120)(H,136,137)(H4,92,93,95)/t47-,48+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-,71-,72-/m0/s1
- InChI-sleutel: AGSGAKFOVYNZSG-NOULYIDWSA-N
- LACHT: C(N1CCC[C@H]1C(=O)O)([C@@H]1CCCN1C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@]([H])([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(N)=N)NC(=O)[C@@H](NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@H](O)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](N)CC(C)C)CC1C=CC(O)=CC=1)CC1C=CC(O)=CC=1)CC1NC=NC=1)=O
Berekende eigenschappen
- Exacte massa: 1959.9876681g/mol
- Monoisotopische massa: 1959.9876681g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 27
- Aantal waterstofbondacceptatoren: 29
- Zware atoomtelling: 138
- Aantal draaibare bindingen: 58
- Complexiteit: 4160
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 18
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -3.3
- Topologisch pooloppervlak: 764Ų
LQVTDSGLYRCVIYHPP Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-P3400-10mg |
LQVTDSGLYRCVIYHPP |
887255-16-5 | 99.55% | 10mg |
¥3200 | 2024-07-21 | |
TargetMol Chemicals | T78025-1mg |
LQVTDSGLYRCVIYHPP |
887255-16-5 | 1mg |
¥ 619 | 2024-07-24 | ||
MedChemExpress | HY-P3400-1mg |
LQVTDSGLYRCVIYHPP |
887255-16-5 | 99.55% | 1mg |
¥750 | 2024-07-21 | |
MedChemExpress | HY-P3400-5mg |
LQVTDSGLYRCVIYHPP |
887255-16-5 | 99.55% | 5mg |
¥1800 | 2024-07-21 | |
TargetMol Chemicals | T78025-500mg |
LQVTDSGLYRCVIYHPP |
887255-16-5 | 500mg |
¥ 16500 | 2024-07-24 | ||
TargetMol Chemicals | T78025-10mg |
LQVTDSGLYRCVIYHPP |
887255-16-5 | 10mg |
¥ 2650 | 2024-07-24 | ||
TargetMol Chemicals | T78025-50mg |
LQVTDSGLYRCVIYHPP |
887255-16-5 | 50mg |
¥ 6150 | 2024-07-24 | ||
TargetMol Chemicals | T78025-25mg |
LQVTDSGLYRCVIYHPP |
887255-16-5 | 25mg |
¥ 4350 | 2024-07-24 | ||
TargetMol Chemicals | T78025-5mg |
LQVTDSGLYRCVIYHPP |
887255-16-5 | 5mg |
¥ 1490 | 2024-07-24 | ||
TargetMol Chemicals | T78025-100mg |
LQVTDSGLYRCVIYHPP |
887255-16-5 | 100mg |
¥ 8280 | 2024-07-24 |
LQVTDSGLYRCVIYHPP Gerelateerde literatuur
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
887255-16-5 (LQVTDSGLYRCVIYHPP) Gerelateerde producten
- 119022-51-4(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one)
- 6298-28-8(1-(4-chlorophenyl)-3-(furan-2-ylmethyl)urea)
- 2137538-41-9(N-(1-cyclobutyl-1H-pyrazol-4-yl)acetamide)
- 955223-78-6(N-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methylpyridine-3-sulfonamide)
- 886900-33-0(N'-(2,4-difluorophenyl)-N-(3-methoxypropyl)ethanediamide)
- 1341944-15-7(1-(Carbamoylmethyl)pyrrolidine-3-carboxylic Acid)
- 318284-21-8(4-[(3,4-Dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzene-1-sulfonamide)
- 2229642-32-2(5-(1H-1,2,3,4-tetrazol-1-yl)pent-2-en-1-ol)
- 13997-72-3(4-fluoro-2-(prop-2-en-1-yl)phenol)
- 2034591-19-8(N-(5-methyl-1,2-oxazol-4-yl)methyl-2-(trifluoromethoxy)benzamide)
Aanbevolen leveranciers
atkchemica
(CAS:887255-16-5)LQVTDSGLYRCVIYHPP

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:887255-16-5)LQVTDSGLYRCVIYHPP

Zuiverheid:99%/99%/99%/99%/99%/99%
Hoeveelheid:5mg/10mg/25mg/50mg/100mg/500mg
Prijs ($):187.0/332.0/545.0/771.0/1038.0/2069.0